REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([F:33])([F:32])[C:12]3[CH:13]=[CH:14][C:15]4[N:16]([CH:18]=[C:19]([N:21]([C:27]([CH:29]5[CH2:31][CH2:30]5)=[O:28])[C:22]([CH:24]5[CH2:26][CH2:25]5)=[O:23])[N:20]=4)[N:17]=3)=[N:9][N:10]=2)[CH:7]=1.[CH3:34][N:35]1[CH:39]=[C:38](B2OC(C)(C)C(C)(C)O2)[CH:37]=[N:36]1.C([O-])([O-])=O.[Na+].[Na+].C(Cl)[Cl:56]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:33][C:11]([F:32])([C:8]1[N:6]2[CH:7]=[C:2]([C:38]3[CH:37]=[N:36][N:35]([CH3:34])[CH:39]=3)[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1)[C:12]1[CH:13]=[CH:14][C:15]2[N:16]([CH:18]=[C:19]([NH:21][C:27]([CH:29]3[CH2:31][CH2:30]3)=[O:28])[N:20]=2)[N:17]=1.[ClH:56].[F:33][C:11]([F:32])([C:8]1[N:6]2[CH:7]=[C:2]([C:38]3[CH:37]=[N:36][N:35]([CH3:34])[CH:39]=3)[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1)[C:12]1[CH:13]=[CH:14][C:15]2[N:16]([CH:18]=[C:19]([NH:21][C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[N:20]=2)[N:17]=1 |f:2.3.4,7.8.9.10,12.13|
|
Name
|
N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)-N-(cyclopropanecarbonyl)cyclopropanecarboxamide
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C1)C(=NN2)C(C=2C=CC=1N(N2)C=C(N1)N(C(=O)C1CC1)C(=O)C1CC1)(F)F
|
Name
|
|
Quantity
|
0.242 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4 times and reaction mixtures
|
Type
|
WASH
|
Details
|
washed with H2O (3×200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with EtOAc
|
Type
|
DISSOLUTION
|
Details
|
dissolved in MeOH/CH2Cl2 (5:95, 300 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through a silica plug
|
Type
|
WASH
|
Details
|
rinsed with MeOH/CH2Cl2 (5:95)
|
Type
|
ADDITION
|
Details
|
Concentrated HCl (0.5 mL) was added to the collected eluent
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was then triturated in EtOAc
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with EtOAc
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC=2N(N1)C=C(N2)NC(=O)C2CC2)(C2=NN=C1N2C=C(C=C1)C=1C=NN(C1)C)F
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(C=1C=CC=2N(N1)C=C(N2)NC(=O)C2CC2)(C2=NN=C1N2C=C(C=C1)C=1C=NN(C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.78 mmol | |
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |